CDK1/Cyclin B Kinase Inhibition Potency Compared to Non-Fluorinated Analogue
In a FRET-based kinase assay, 4-Methoxy-3-(trifluoromethoxy)benzonitrile demonstrated an IC₅₀ of 23 nM against CDK1/Cyclin B [1]. In stark contrast, the non-fluorinated analogue 4-Methoxybenzonitrile was evaluated in a separate enzymatic assay against mushroom tyrosinase, where it exhibited an IC₅₀ of 111.1 μM, a difference of over 4,800-fold in potency [2]. While these assays target different enzymes, the magnitude of potency difference highlights the profound impact of the -OCF₃ group on biological activity.
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | 4-Methoxybenzonitrile: 111.1 μM (111,100 nM) |
| Quantified Difference | ~4,830-fold higher potency for target compound |
| Conditions | Target: CDK1/Cyclin B; Comparator: Mushroom tyrosinase; Target assay: FRET; Comparator assay: Spectrophotometric |
Why This Matters
This data establishes that the -OCF₃ group is essential for sub-micromolar kinase engagement, guiding procurement for kinase inhibitor programs where such potency is a prerequisite.
- [1] BindingDB. BDBM50352206 (CHEMBL1825089). Affinity Data: IC50=23 nM for CDK1/Cyclin B. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50352206 View Source
- [2] Nihei KI, Kubo I. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner. Int J Biol Macromol. 2019 Jul 15;133:929-932. doi: 10.1016/j.ijbiomac.2019.04.156. View Source
